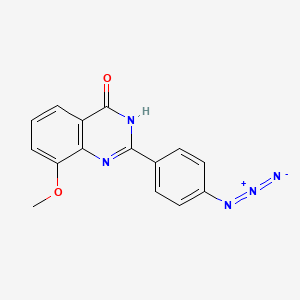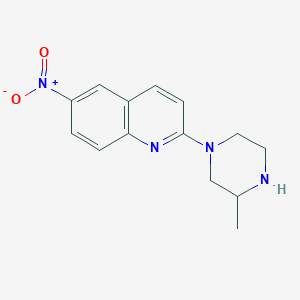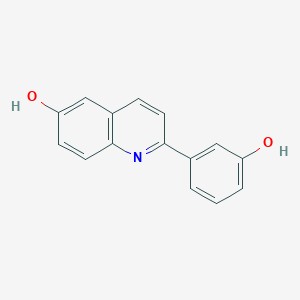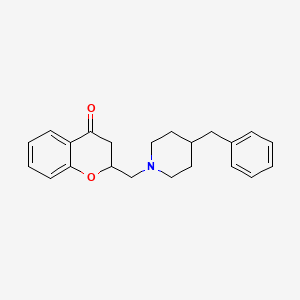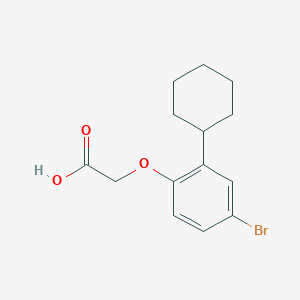
(4-Bromo-2-cyclohexylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-cyclohexylphenoxy)acetic acid is an organic compound with the molecular formula C14H17BrO3 It is characterized by the presence of a bromine atom, a cyclohexyl group, and a phenoxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-cyclohexylphenoxy)acetic acid typically involves the following steps:
Bromination: The starting material, 2-cyclohexylphenol, undergoes bromination to introduce a bromine atom at the 4-position of the phenol ring.
Esterification: The brominated product is then esterified with chloroacetic acid to form the phenoxyacetic acid derivative.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, 2-(4-bromo-2-cyclohexylphenoxy)acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromo-2-cyclohexylphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenoxyacetic acid moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
Applications De Recherche Scientifique
2-(4-bromo-2-cyclohexylphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to study the effects of brominated phenoxyacetic acids on biological systems, including their potential as enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-cyclohexylphenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atom and phenoxyacetic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity and selectivity for certain targets. Detailed studies are required to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-bromo-2-formylphenoxy)acetic acid
- 2-(4-boronophenyl)acetic acid
- 2-(4-bromo-2-fluorobenzyl)aminocarbonyl-5-chlorophenoxyacetic acid
Uniqueness
2-(4-bromo-2-cyclohexylphenoxy)acetic acid is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this structural feature .
Propriétés
Numéro CAS |
869093-66-3 |
|---|---|
Formule moléculaire |
C14H17BrO3 |
Poids moléculaire |
313.19 g/mol |
Nom IUPAC |
2-(4-bromo-2-cyclohexylphenoxy)acetic acid |
InChI |
InChI=1S/C14H17BrO3/c15-11-6-7-13(18-9-14(16)17)12(8-11)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |
Clé InChI |
ZWQTTYNQLIMKNE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C=CC(=C2)Br)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



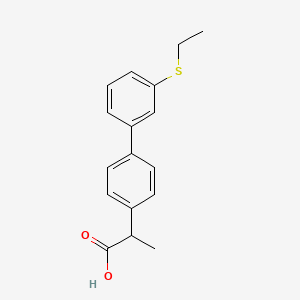
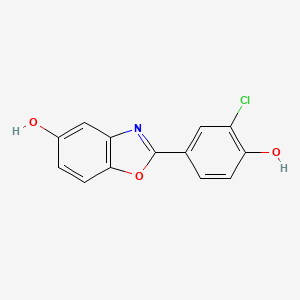


![2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one](/img/structure/B10840784.png)

